Selective MAO-B Inhibition
In a head-to-head comparison within the same study, Sayanedine exhibited selective inhibition of human monoamine oxidase-B (MAO-B), a property shared by only four other compounds (maackiain, cajanin, onogenin, afrormosin) among 14 isolated phytochemicals from Astragalus aitosensis [1]. While maackiain was the most potent in the series (reducing activity by 45%), the study explicitly identified Sayanedine as one of the selective MAO-B inhibitors [1]. This differentiates it from the majority of other phenolic derivatives in the same extract that did not display this selective activity profile [1].
| Evidence Dimension | Selective human MAO-B inhibition |
|---|---|
| Target Compound Data | Exhibited selective MAO-B inhibition (exact % reduction not specified in abstract; identified among 5 selective inhibitors out of 14 compounds) |
| Comparator Or Baseline | Maackiain (reduced activity by 45%); 9 other isolated compounds from A. aitosensis showed no selective MAO-B inhibition |
| Quantified Difference | Sayanedine is one of only 5 compounds (out of 14 tested) demonstrating selective MAO-B inhibition; maackiain is 45% reduction |
| Conditions | In vitro human MAO-B enzyme assay using isolated phytochemicals from Astragalus aitosensis |
Why This Matters
This selectivity profile is critical for researchers investigating MAO-B as a therapeutic target for neurodegenerative disorders; generic isoflavones lack this validated, selective activity.
- [1] Enchev, P. et al. Phenolic Derivatives of Astragalus aitosensis with Selective MAO-B Inhibition and Mitochondrial Protection. Molecules 2025, 30(20), 4069. View Source
